N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide
CAS No.:
Cat. No.: VC11168209
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2O3 |
|---|---|
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C16H12N2O3/c19-14(8-10-4-2-1-3-5-10)17-11-6-7-12-13(9-11)16(21)18-15(12)20/h1-7,9H,8H2,(H,17,19)(H,18,20,21) |
| Standard InChI Key | MMNISCSOZSMAQS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(1,3-dioxoisoindol-2-yl)-2-phenylacetamide, reflects its bifunctional structure: a 1,3-dioxoisoindole group bonded to a phenylacetamide side chain . Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol . The canonical SMILES string C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3=CC=CC=C3C2=O encodes its planar aromatic system and amide linkage .
Crystallographic and Spectroscopic Data
X-ray crystallography of related isoindole derivatives reveals a nearly flat isoindole ring system stabilized by intramolecular hydrogen bonding between the amide nitrogen and carbonyl oxygen . Nuclear magnetic resonance (NMR) spectra for analogous compounds show characteristic peaks:
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¹H-NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, while the methylene group in the phenylacetamide moiety resonates as a singlet near δ 3.8 ppm .
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¹³C-NMR: Carbonyl carbons (C=O) are observed at δ 167–170 ppm, consistent with conjugated amide and isoindole-dione systems .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide typically involves a multi-step protocol (Scheme 1):
Step 1: Alkylation of 4-Aminophthalimide
4-Aminophthalimide (10) undergoes alkylation with benzyl halides in dimethylformamide (DMF) under basic conditions (e.g., KOH) to yield N-alkylated intermediates . For example, reacting 10 with iodomethane produces 5-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione (11a) in 92% yield .
Step 2: Amide Bond Formation
The amino group of the alkylated isoindole intermediate reacts with phenylacetyl chloride in the presence of a base such as triethylamine. This nucleophilic acyl substitution forms the final acetamide product .
Scheme 1: Synthetic pathway for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide.
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in optimizing yield and purity. Continuous flow reactors could enhance reaction efficiency, while high-performance liquid chromatography (HPLC) ensures ≥95% purity . Scalability is limited by the cost of phthalimide precursors and the need for anhydrous conditions during alkylation.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic rings. It is more soluble in polar aprotic solvents like DMSO (25 mg/mL) . Stability studies indicate decomposition above 200°C, with the dioxoisoindole core prone to hydrolysis under strongly acidic or basic conditions .
Comparative Analysis with Structural Analogs
Biological Activity and Mechanistic Insights
Cytotoxicity Screening
Preliminary in vitro assays on related compounds show moderate cytotoxicity against cancer cell lines (IC₅₀ = 110–145 μM) . The phenylacetamide group may enhance cell membrane permeability, though this remains speculative for the target compound.
Applications and Future Directions
Therapeutic Prospects
The compound’s potential as a dual MMP inhibitor warrants exploration in oncology and inflammatory diseases. MMP-13, a collagenase implicated in arthritis and tumor metastasis, could be a key target .
Material Science Applications
Isoindole derivatives are investigated as organic semiconductors due to their conjugated π-systems. The phenylacetamide substituent might tune electronic properties for optoelectronic devices.
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